[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13467062
Molecular Formula: C15H25ClN2O3
Molecular Weight: 316.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H25ClN2O3 |
|---|---|
| Molecular Weight | 316.82 g/mol |
| IUPAC Name | tert-butyl N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C15H25ClN2O3/c1-15(2,3)21-14(20)18(11-6-7-11)10-12-5-4-8-17(12)13(19)9-16/h11-12H,4-10H2,1-3H3 |
| Standard InChI Key | FYAOKCBVHYMHQY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(CC1CCCN1C(=O)CCl)C2CC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N(CC1CCCN1C(=O)CCl)C2CC2 |
Introduction
Structural and Chemical Identity
[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester (IUPAC: tert-butyl N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate) is a carbamate derivative featuring a pyrrolidine core, a chloroacetyl moiety, and a cyclopropyl substituent. Its molecular formula is C₁₅H₂₅ClN₂O₃, with a molecular weight of 316.82 g/mol. Key structural identifiers include:
| Property | Value |
|---|---|
| SMILES | CC(C)(C)OC(=O)N(CC1CCCN1C(=O)CCl)C2CC2 |
| InChIKey | FYAOKCBVHYMHQY-UHFFFAOYSA-N |
| PubChem CID | 66566163 |
| CAS Number | Not explicitly listed (related analogs: 1353995-11-5, 1354001-34-5) |
The compound’s stereochemistry is critical; enantiomers such as (R)- and (S)-configurations exhibit distinct biological activities.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves multi-step organic reactions:
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Acylation: Pyrrolidine derivatives react with chloroacetyl chloride to introduce the 2-chloroacetyl group under controlled conditions (e.g., anhydrous solvents, 0–5°C).
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Carbamate Formation: The cyclopropylamine intermediate is coupled with tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DIPEA) to form the carbamate .
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Purification: Chromatographic techniques (e.g., silica gel, reverse-phase HPLC) yield high-purity product (>95%).
Key Reaction Conditions
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Solvents: Dichloromethane, DMF, or THF.
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Catalysts/Reagents: HATU, DIPEA, or sodium hydride for coupling reactions .
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Temperature: 0–40°C to minimize side reactions.
Physicochemical Properties
Spectroscopic Characterization
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NMR:
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¹H NMR (DMSO-d₆): δ 1.39 (s, 9H, tert-butyl), 3.45–3.38 (m, pyrrolidine protons), 4.77 (s, cyclopropyl-CH₂).
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¹³C NMR: Peaks at 156.2 ppm (carbamate C=O), 165.8 ppm (chloroacetyl C=O).
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IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch).
Stability and Solubility
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Stability: Hydrolytically sensitive; decomposes under acidic/basic conditions .
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Solubility: Lipophilic (logP ~2.8), soluble in DMSO, methanol, and chloroform.
Industrial and Research Applications
Medicinal Chemistry
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Intermediate: Used in synthesizing kinase inhibitors (e.g., pyrrolopyrimidines) .
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Protecting Group: The tert-butyl carbamate (Boc) protects amines during multi-step syntheses .
Material Science
Future Directions
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